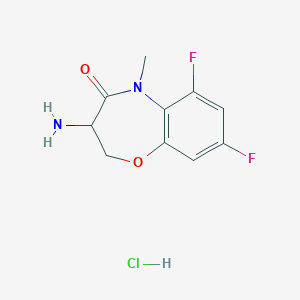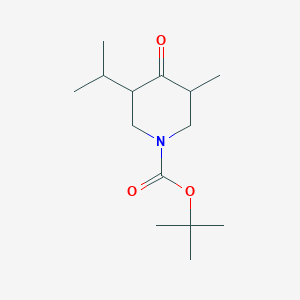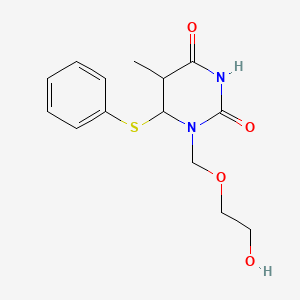![molecular formula C21H33N3O B14784154 2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B14784154.png)
2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-(4-(benzyl(cyclopropyl)amino)cyclohexyl)-3-methylbutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopropyl group, a benzyl group, and a cyclohexyl group, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of (S)-2-Amino-N-(4-(benzyl(cyclopropyl)amino)cyclohexyl)-3-methylbutanamide involves several steps, including the formation of the cyclopropyl and benzyl groups, followed by their attachment to the cyclohexyl ring. The synthetic route typically involves the use of reagents such as benzyl bromide, cyclopropylamine, and cyclohexanone. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. These methods often require optimization of reaction conditions and the use of advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
(S)-2-Amino-N-(4-(benzyl(cyclopropyl)amino)cyclohexyl)-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.
Scientific Research Applications
(S)-2-Amino-N-(4-(benzyl(cyclopropyl)amino)cyclohexyl)-3-methylbutanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(4-(benzyl(cyclopropyl)amino)cyclohexyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
(S)-2-Amino-N-(4-(benzyl(cyclopropyl)amino)cyclohexyl)-3-methylbutanamide can be compared with other similar compounds, such as:
Cyclohexylamines: These compounds share the cyclohexyl group and have similar chemical properties and reactivity.
Benzylamines: These compounds contain the benzyl group and are used in similar applications, including as intermediates in organic synthesis.
Cyclopropylamines: These compounds feature the cyclopropyl group and are studied for their unique chemical and biological properties.
The uniqueness of (S)-2-Amino-N-(4-(benzyl(cyclopropyl)amino)cyclohexyl)-3-methylbutanamide lies in its combination of these functional groups, which gives it distinct chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C21H33N3O |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide |
InChI |
InChI=1S/C21H33N3O/c1-15(2)20(22)21(25)23-17-8-10-18(11-9-17)24(19-12-13-19)14-16-6-4-3-5-7-16/h3-7,15,17-20H,8-14,22H2,1-2H3,(H,23,25) |
InChI Key |
JGEKEQILVNKWPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC1CCC(CC1)N(CC2=CC=CC=C2)C3CC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5,8,10,13,15,18,20,23,25,28,30,31,33,35,37,41,43,45,47,49,51,53,55-Tetracosazanonadecacyclo[25.3.3.36,7.311,12.316,17.321,22.22,31.226,33.13,30.15,8.110,13.115,18.120,23.125,28.135,41.137,55.143,45.147,49.151,53]hexacontane-34,36,38,39,40,42,44,46,48,50,52,54-dodecone;hydrate](/img/structure/B14784079.png)


![Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)cyclopropane-1-carboxylate](/img/structure/B14784093.png)
![Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-chloro-](/img/structure/B14784109.png)

![[(1S,2S,3R,5S,11R,12S,15R,16S)-15-acetyl-2,16-dimethyl-6,9-dioxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-enyl] acetate](/img/structure/B14784125.png)

![2-[[(2S,4S,5S)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexyl]amino]propane-1,3-diol](/img/structure/B14784137.png)
![2-((4-(4-Hydroxyphenyl)-6-imino-3-methyl-6,7-dihydropyrazolo[3,4-d][1,3]thiazin-1(4H)-yl)carbonyl)phenol](/img/structure/B14784140.png)
![2-Amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B14784142.png)

![[3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate](/img/structure/B14784168.png)

